Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic acid ester derivative with a benzene ring. This compound is notable for its unique structure, which includes a fluorine atom and a boronic ester group. It is used in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
The synthesis of Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method is a three-step substitution reaction . The process begins with the preparation of the starting materials, followed by the introduction of the boronic ester group and the fluorine atom. The final step involves the methylation of the compound to obtain the desired product. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group or the fluorine atom is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Scientific Research Applications
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-amino-4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can be compared with other boronic acid ester derivatives, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with different substitution patterns.
N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic acid derivative with distinct functional groups.
Properties
Molecular Formula |
C14H19BFNO4 |
---|---|
Molecular Weight |
295.12 g/mol |
IUPAC Name |
methyl 2-amino-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C14H19BFNO4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)11(17)7-10(9)16/h6-7H,17H2,1-5H3 |
InChI Key |
HXGJCSUGNPFGDZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)C(=O)OC |
Origin of Product |
United States |
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